![molecular formula C16H14ClN3O2 B5507265 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide
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Description
Synthesis Analysis
The synthesis of related heterocyclic compounds, such as 1,2,4-triazolo[1,5-a]pyridines and oxazolo[4,5-d]pyrimidines, typically involves intramolecular cyclization or heterocyclization reactions. These processes are key to constructing the complex heterocyclic skeletons present in compounds like N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide. For instance, triazolo[1,5-a]pyridines can be synthesized via metal-free oxidative N-N bond formation, showcasing the utility of intramolecular annulation strategies in heterocycle synthesis (Zheng et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray crystallography, NMR spectroscopy, and computational methods. These techniques allow for the detailed examination of the molecular frameworks, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. The structure of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been determined, highlighting the importance of N—H⋯N hydrogen bonds and π-stacking interactions in the crystal packing of such molecules (Repich et al., 2017).
Scientific Research Applications
Synthesis and Applications in Antitumor and Antimicrobial Activities
- Enaminones and their derivatives have been synthesized for use in antitumor and antimicrobial applications. Compounds with related structural features have shown inhibition effects against human breast and liver carcinoma cell lines, comparable to those of standard treatments like 5-fluorouracil. This highlights their potential as novel therapeutic agents (Riyadh, 2011).
Dyes and Pigments
- Derivatives of oxazolo[4,5-b]pyridine have been explored for their potential in creating dyes suitable for polyamide fabrics and cationic dyes for acrylic fibers. These findings underscore the compound's utility in developing new materials with specific optical properties (Barni et al., 1985).
Polymer Science
- New thermally stable and organosoluble polyamides and copolyamides containing oxazolopyridine moieties have been synthesized, characterized by good solubility, high thermal stability, and desirable physical properties. This research opens up new avenues for developing advanced materials for various industrial applications (Khodadadipoor et al., 2020).
Antimicrobial Evaluation
- Thienopyrimidine derivatives have been prepared and exhibited pronounced antimicrobial activity. Such compounds offer a pathway to new antimicrobial agents, reflecting the ongoing need for novel solutions to resist microbial resistance (Bhuiyan et al., 2006).
properties
IUPAC Name |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-9(2)15(21)19-12-8-10(5-6-11(12)17)16-20-14-13(22-16)4-3-7-18-14/h3-9H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPCTOYHHLNYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640897 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide |
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